3-(2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,3-oxazol-5-yl)propanoicacid
Description
This compound features a unique scaffold combining an azetidine ring, a tert-butoxycarbonyl (Boc) protecting group, a 1,3-oxazole heterocycle, and a propanoic acid moiety. The Boc group enhances solubility and stability during synthesis, while the azetidine (4-membered nitrogen ring) contributes to conformational rigidity.
Properties
Molecular Formula |
C14H20N2O5 |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
3-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-oxazol-5-yl]propanoic acid |
InChI |
InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-7-9(8-16)12-15-6-10(20-12)4-5-11(17)18/h6,9H,4-5,7-8H2,1-3H3,(H,17,18) |
InChI Key |
FNCSWWHRRYWMAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NC=C(O2)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,3-oxazol-5-yl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of an appropriate amine with a suitable electrophile.
Introduction of the Tert-butoxycarbonyl (Boc) Group: The Boc group is introduced to protect the amine functionality during subsequent reactions. This is typically achieved using tert-butyl chloroformate in the presence of a base such as triethylamine.
Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving an appropriate precursor, such as an α-halo ketone and an amide.
Coupling of the Azetidine and Oxazole Rings: The azetidine and oxazole rings are coupled through a nucleophilic substitution reaction, forming the desired product.
Introduction of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of 3-(2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,3-oxazol-5-yl)propanoic acid may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
3-(2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,3-oxazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: The Boc protecting group can be removed through acid-catalyzed hydrolysis, yielding the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Hydrolysis: Hydrochloric acid or trifluoroacetic acid in water or organic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine or oxazole derivatives.
Hydrolysis: Formation of the free amine derivative.
Scientific Research Applications
3-(2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,3-oxazol-5-yl)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,3-oxazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of enzymes or receptors involved in various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
2-([(tert-Butoxy)carbonyl]amino)-3-(1,3-oxazol-5-yl)propanoic Acid
- Structure: Differs by having an amino linker between the Boc group and the oxazole, rather than a direct azetidine attachment.
- CAS: Not explicitly listed in evidence, but structurally closest to entries in Enamine Ltd’s catalog .
3-(2-{[(tert-Butoxy)carbonyl]amino}-1,3-thiazol-5-yl)propanoic Acid
Azetidine Ring Modifications
1-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-5-carboxylic Acid
- Structure : Substitutes oxazole with a 1,2,3-triazole ring.
- The smaller triazole ring may reduce steric bulk compared to oxazole .
- CAS : 2092090-14-5 .
3-(5-((Tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl)propanoic Acid
- Structure : Replaces azetidine-oxazole with a pyrazole ring and fluorophenyl substituent.
Physicochemical Data
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